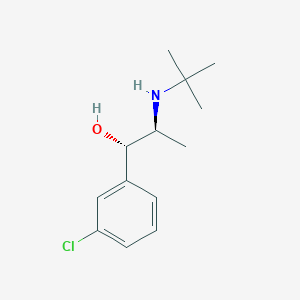

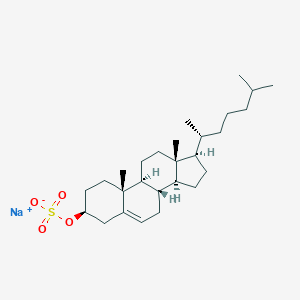

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol

Description

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Threo-dihydrobupropion primarily targets the neurotransmitters norepinephrine, dopamine, and serotonin . It weakly inhibits the reuptake of these neurotransmitters, thereby prolonging their duration of action within the neuronal synapse . Additionally, it has been reported to inhibit α3β4 nicotinic acetylcholine receptors .

Mode of Action

By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, threo-dihydrobupropion increases the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects depending on the specific neurotransmitter and the location in the brain .

Biochemical Pathways

Threo-dihydrobupropion is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The compound is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into threo-4’-hydroxy-hydrobupropion and by various glucuronosyltransferase enzymes into glucuronide conjugates .

Pharmacokinetics

Threo-dihydrobupropion circulates at higher concentrations than bupropion during bupropion therapy . The plasma protein binding of threo-dihydrobupropion is 42% . Its elimination half-life is approximately 37 hours . These pharmacokinetic properties influence the bioavailability of threo-dihydrobupropion and its overall therapeutic effect .

Result of Action

The inhibition of neurotransmitter reuptake by threo-dihydrobupropion can lead to various molecular and cellular effects. For instance, it is about 20% as pharmacologically potent as bupropion and in the range of 20 to 50% as potent as bupropion in mouse models of depression . Moreover, administration of threo-dihydrobupropion in mice produces seizures at sufficiently high doses similarly to bupropion and other metabolites .

Action Environment

The action, efficacy, and stability of threo-dihydrobupropion can be influenced by various environmental factors. For example, genetic variations in the enzymes that metabolize threo-dihydrobupropion can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as diet, lifestyle, and concomitant medications can also influence the action of threo-dihydrobupropion .

Biochemical Analysis

Biochemical Properties

Threo-dihydrobupropion interacts with various enzymes and proteins in the body. It is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The nature of these interactions involves enzymatic reduction, where the enzymes act as catalysts to facilitate the conversion of bupropion to Threo-dihydrobupropion .

Cellular Effects

The cellular effects of Threo-dihydrobupropion are not fully understood. As a metabolite of bupropion, it may contribute to the overall pharmacological activity of the parent drug. Bupropion is known to inhibit the reuptake of dopamine and norepinephrine, which could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Threo-dihydrobupropion involves its formation from bupropion via enzymatic reduction. The enzymes 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases catalyze this reaction, converting the ketone group in bupropion to a secondary alcohol group in Threo-dihydrobupropion .

Temporal Effects in Laboratory Settings

In laboratory settings, Threo-dihydrobupropion exhibits significant stereoselective disposition . The plasma exposure of Threo-dihydrobupropion A is almost five times higher than Threo-dihydrobupropion B . This indicates that the effects of Threo-dihydrobupropion can change over time, potentially due to differences in its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Threo-dihydrobupropion in animal models have not been extensively studied. Studies on bupropion, the parent drug, have shown that its effects can vary with different dosages .

Metabolic Pathways

Threo-dihydrobupropion is involved in the metabolic pathway of bupropion. It is formed via reduction of the ketone group in bupropion by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . This metabolic pathway could also involve other enzymes or cofactors and could affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that the plasma protein binding of Threo-dihydrobupropion is 42% , which could influence its transport and distribution.

Properties

IUPAC Name |

(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPTTXIBLSWNSF-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431488 | |

| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92264-82-9 | |

| Record name | rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threohydrobupropion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOHYDROBUPROPION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C8SFV4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate](/img/structure/B15104.png)

![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)